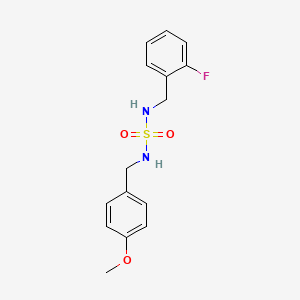
N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide is a useful research compound. Its molecular formula is C15H17FN2O3S and its molecular weight is 324.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, which are known for their diverse biological functions. The presence of a fluorine atom and a methoxy group significantly influences its chemical reactivity and biological interactions.
The biological activity of sulfonamides often involves their interaction with specific enzymes or receptors. For instance, sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, thereby exhibiting antimicrobial properties . The specific mechanism for this compound remains to be fully elucidated but is expected to follow similar pathways.
Antimicrobial Activity
Sulfonamide compounds have been extensively studied for their antimicrobial properties. Research indicates that the incorporation of various substituents, such as fluorine and methoxy groups, can enhance their antibacterial efficacy. For example, studies on related compounds have shown that modifications can lead to increased potency against resistant bacterial strains .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of sulfonamides. The compound this compound may exhibit similar effects. In vitro assays have demonstrated that certain sulfonamides can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering caspase activation . The specific cytotoxicity profile of this compound against various cancer cell lines needs further investigation.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated a series of sulfonamide derivatives, noting that compounds with similar structural features to this compound displayed significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 4 μg/mL for certain derivatives .
- Anticancer Efficacy : In preclinical studies involving tumor-bearing mice, related sulfonamides demonstrated up to 60% inhibition of tumor growth compared to control groups. These findings suggest that this compound warrants further exploration for its potential use in cancer therapy .
- Mechanistic Insights : A recent publication discussed the structure-activity relationship (SAR) of sulfonamide derivatives, emphasizing how modifications can influence their binding affinity and selectivity towards target enzymes involved in disease pathways . This insight is crucial for understanding how this compound might be optimized for therapeutic applications.
Data Summary Table
属性
IUPAC Name |
N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c1-21-14-8-6-12(7-9-14)10-17-22(19,20)18-11-13-4-2-3-5-15(13)16/h2-9,17-18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDSZRMZBVEXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325989 |
Source


|
| Record name | N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665913 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
337924-22-8 |
Source


|
| Record name | N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














